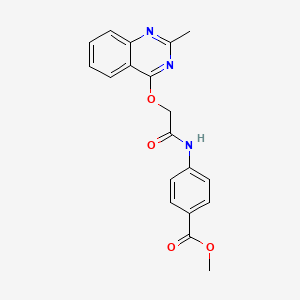

Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Description

Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido linker and a 2-methylquinazolin-4-yloxy group. This structure combines a quinazoline heterocycle—a scaffold known for its pharmacological relevance—with a benzoate ester moiety, which enhances solubility and bioavailability. The compound is synthesized through multi-step reactions involving:

- Step 1: Formation of a quinazolinone intermediate (e.g., 3-amino-2-methyl-4-(3H)-quinazolinone) via condensation of methyl anthranilate with hydrazine hydrate .

- Step 2: Reaction of the amino group in the quinazolinone with an acid chloride (e.g., chloroacetyl chloride) to introduce the acetamido bridge .

- Step 3: Esterification or coupling reactions to attach the benzoate ester group .

The compound’s design leverages the quinazoline core’s ability to interact with biological targets (e.g., enzymes, receptors) and the ester group’s role in modulating pharmacokinetics.

Properties

IUPAC Name |

methyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-20-16-6-4-3-5-15(16)18(21-12)26-11-17(23)22-14-9-7-13(8-10-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESWLSOUHHIEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinazolin-4-ol with chloroacetic acid to form 2-(2-methylquinazolin-4-yloxy)acetic acid. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone moiety, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of quinazolinone derivatives.

Reduction: Formation of reduced quinazolinone compounds.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is being explored for its potential as an analgesic agent. The quinazoline derivatives have been linked to pain relief mechanisms, making this compound a candidate for further development in pain management therapies .

- Recent studies have shown that compounds with similar structures exhibit significant analgesic effects in postoperative pain management, suggesting that this compound may offer similar benefits .

-

Neuroprotective Effects

- Quinazoline derivatives are known to possess neuroprotective properties. Research indicates that compounds with similar configurations can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . this compound may thus be investigated for its potential role in neuroprotection and cognitive enhancement.

- Antioxidant Activity

Case Study 1: Analgesic Efficacy

A multicenter clinical trial investigated the efficacy of a related quinazoline derivative in managing postoperative pain. The study involved over 250 patients who received either the active compound or a placebo. Results indicated a significant reduction in pain scores among those treated with the active compound compared to the placebo group, highlighting the potential of similar compounds like this compound in clinical settings .

Case Study 2: Neuroprotective Potential

A study on a series of iodoquinazolinone derivatives demonstrated their ability to inhibit AChE and provide neuroprotection against oxidative stress in irradiated mice models. The findings suggested that modifications to the quinazoline structure could enhance neuroprotective effects, indicating a pathway for exploring this compound's potential in treating cognitive disorders .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzoate esters fused with heterocyclic amines. Key structural analogues include:

Key Structural Differences :

- Heterocyclic Core: The target compound uses a 2-methylquinazoline, whereas analogues employ thiazolidinones (e.g., ), benzimidazoles (e.g., ), or unsubstituted quinazolines (e.g., ).

- Linker Groups: The acetamido bridge in the target compound differs from thioacetamido (e.g., ) or phenoxyacetamido (e.g., ) linkers, altering electronic properties and binding affinity.

Physicochemical Properties

Biological Activity

Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, with the CAS number 1111020-55-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 1111020-55-3

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : The reaction of 2-methylquinazolin-4-ol with 2-bromoacetamide.

- Esterification : Followed by esterification with methyl benzoate under basic conditions (e.g., using potassium carbonate in dimethylformamide) to yield the final product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound, particularly against resistant bacterial strains. The compound exhibits a mechanism of action that involves:

- Disruption of Biofilm Formation : It targets bacterial cell membranes, inhibiting biofilm formation and quorum sensing, particularly in Pseudomonas aeruginosa.

- Inhibition of Virulence Factors : By targeting the PqsR transcriptional regulator, it reduces the expression of virulence factors associated with bacterial pathogenicity .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through the inhibition of carbonic anhydrase isozyme IX (CAIX), which is overexpressed in various solid tumors. Compounds designed to selectively inhibit CAIX have shown promise in limiting tumor growth and metastasis .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the quinazoline derivative to the acetamido-benzoate backbone via nucleophilic substitution or condensation. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) for amide bond formation between the quinazolinyl-oxy acetate and 4-aminobenzoate .

- Step 2 : Esterification of the benzoic acid moiety using methanol under acidic catalysis .

- Optimization : Control reaction temperature (e.g., 0–5°C for amidation to minimize side reactions) and use HPLC to monitor intermediate purity (>95% by area-under-curve analysis) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the quinazoline aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ 3.8–3.9 ppm), and amide NH (δ 10.1–10.5 ppm) .

- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functional groups .

- HRMS : Verify molecular ion [M+H]+ at m/z 408.1422 (theoretical for C₂₀H₁₈N₃O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic efficacy) across studies?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assay for cytotoxicity) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-methylquinazoline vs. thiazole analogs) to isolate bioactivity drivers .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values under identical conditions (e.g., 24–72 hr incubation) to contextualize potency differences .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester with a phosphate group to improve aqueous solubility .

- Nanocarrier Systems : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) to enhance cellular uptake .

- logP Adjustment : Introduce polar groups (e.g., –OH or –NH₂) while maintaining logP < 3 to balance membrane permeability and solubility .

Q. How can molecular docking simulations guide target identification for this compound?

- Methodological Answer :

- Target Library Screening : Dock the compound against kinases (e.g., EGFR) or histone deacetylases (HDACs) using AutoDock Vina, prioritizing targets with ∆G < −8 kcal/mol .

- Mutagenesis Validation : Test docking predictions by comparing activity against wild-type vs. mutant enzymes (e.g., EGFR T790M) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to assess significance (p < 0.05) .

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC for intermediate purity; Karl Fischer titration for solvent residues) .

- Design of Experiments (DoE) : Use factorial design to optimize critical parameters (e.g., reaction time, catalyst loading) .

Future Directions

Q. Which under-explored pharmacological targets are promising for this compound?

- Methodological Answer :

- Epigenetic Modulators : Screen against HDAC isoforms (e.g., HDAC6) due to structural similarity to known inhibitors .

- Antiparasitic Targets : Test activity against Plasmodium dihydroorotate dehydrogenase (DHODH) via in vitro parasite assays .

Q. What advanced characterization techniques could address current limitations in impurity profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.